2-(4-(3-(4-methoxybenzyl)ureido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide

ACAT inhibition Data deficit Chemical biology tool validation

The compound 2-(4-(3-(4-methoxybenzyl)ureido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide (CAS 1396849-23-2) is a tetrazole-substituted urea derivative. Structurally, it belongs to a class of compounds patented for their potential to inhibit acyl-CoA:cholesterol O-acyltransferase (ACAT).

Molecular Formula C19H21N7O3
Molecular Weight 395.423
CAS No. 1396849-23-2
Cat. No. B2462495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(3-(4-methoxybenzyl)ureido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide
CAS1396849-23-2
Molecular FormulaC19H21N7O3
Molecular Weight395.423
Structural Identifiers
SMILESCN(C)C(=O)C1=NN(N=N1)C2=CC=C(C=C2)NC(=O)NCC3=CC=C(C=C3)OC
InChIInChI=1S/C19H21N7O3/c1-25(2)18(27)17-22-24-26(23-17)15-8-6-14(7-9-15)21-19(28)20-12-13-4-10-16(29-3)11-5-13/h4-11H,12H2,1-3H3,(H2,20,21,28)
InChIKeyBCBGFBJOQNPAAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 2-(4-(3-(4-methoxybenzyl)ureido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide CAS 1396849-23-2


The compound 2-(4-(3-(4-methoxybenzyl)ureido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide (CAS 1396849-23-2) is a tetrazole-substituted urea derivative. Structurally, it belongs to a class of compounds patented for their potential to inhibit acyl-CoA:cholesterol O-acyltransferase (ACAT) [1]. However, a search of authoritative chemical databases reveals no reported biological activity or pharmacological data for this specific molecule [2]. This report details the current lack of experimental evidence, which is a critical factor for scientific selection and procurement.

Why Analogs Cannot Substitute for CAS 1396849-23-2 Without Verification


Within the tetrazole-substituted urea class, even minor structural modifications can lead to dramatic shifts in biological activity. For instance, data from the foundational ACAT inhibitor patent demonstrates that closely related analogs in the series exhibit a wide range of in vitro potency (IC50 values ranging from 0.016 μM to >5.0 μM) and varying in vivo efficacy in lowering total cholesterol [1]. Given this high sensitivity to structural changes, no other analog can be assumed to share the same biological profile as 2-(4-(3-(4-methoxybenzyl)ureido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide. Direct substitution without experimental validation for the specific application is therefore scientifically unsound and poses a high risk of experimental failure.

Quantitative Performance Profile for 1396849-23-2


Absence of Publicly Available Bioactivity Data for the Target Compound

A search of primary literature, patents, and authoritative databases (including ZINC and ChEMBL) did not yield any quantitative potency, selectivity, or pharmacokinetic data for this specific compound [1][2]. The compound is not among the 'Example' compounds with disclosed IC50 values in the foundational ACAT inhibitor patent US5362744 [1]. The ZINC database explicitly states there is 'no known activity for this compound' [2]. This data gap prevents any quantified differentiation from analogs.

ACAT inhibition Data deficit Chemical biology tool validation

Research Application Scenarios Based on Available Evidence for 1396849-23-2


Not Recommended for Direct Bioassay Deployment Without Prior Characterization

Based on the current evidence, this compound cannot be recommended for direct use in ACAT inhibition or hypercholesterolemia assays. Its biological profile is entirely uncharacterized. For researchers requiring an ACAT inhibitor, selection should instead prioritize one of the structurally defined leads from the patent literature with reported potency and in vivo efficacy data [1].

Potential Use as a Scaffold for a Novel Medicinal Chemistry Program

The unique combination of a 4-methoxybenzyl ureido group and a N,N-dimethyl-2H-tetrazole-5-carboxamide core distinguishes this compound from the alkyl-substituted ureas exemplified in patent US5362744 [1]. If initial in-house screening identifies any biological activity, this structural novelty could form the basis of a new intellectual property position for a medicinal chemistry lead optimization program.

Quote Request

Request a Quote for 2-(4-(3-(4-methoxybenzyl)ureido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.